N,O-Didesmethylvenlafaxine chemical structure and properties
N,O-Didesmethylvenlafaxine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O-Didesmethylvenlafaxine is a minor metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine (B1195380). Understanding the chemical structure and properties of venlafaxine's metabolites is crucial for a comprehensive understanding of its pharmacology, metabolism, and potential drug-drug interactions. This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathways related to N,O-Didesmethylvenlafaxine.
Chemical Structure and Identification
A critical point of clarification is the distinction between two isomeric didesmethylated metabolites of venlafaxine: N,O-Didesmethylvenlafaxine and N,N-Didesmethylvenlafaxine. These isomers differ in the position of the methyl group removal.
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N,O-Didesmethylvenlafaxine: This metabolite results from the removal of one methyl group from the nitrogen atom (N-demethylation) and the methyl group from the methoxy (B1213986) group on the phenyl ring (O-demethylation).
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N,N-Didesmethylvenlafaxine: This metabolite is formed by the removal of both methyl groups from the nitrogen atom (N,N-demethylation), while the methoxy group on the phenyl ring remains intact.[1]
This guide focuses on N,O-Didesmethylvenlafaxine .
Chemical and Physical Properties
The following tables summarize the key chemical identifiers and computed physical properties for N,O-Didesmethylvenlafaxine and its related isomers for comparative purposes.
Table 1: Chemical Identification of Venlafaxine Metabolites
| Identifier | N,O-Didesmethylvenlafaxine | N,N-Didesmethylvenlafaxine |
| IUPAC Name | 4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol[2] | 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |
| CAS Number | 135308-74-6[3] | 93413-77-5 |
| Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₃NO₂[1] |
| SMILES String | CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O | COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O[1] |
Table 2: Computed Physicochemical Properties
| Property | N,O-Didesmethylvenlafaxine | N,N-Didesmethylvenlafaxine |
| Molecular Weight | 249.35 g/mol [2] | 249.35 g/mol [1] |
| Topological Polar Surface Area | 52.5 Ų | 52.5 Ų |
| Hydrogen Bond Donor Count | 3 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 5 | 5 |
| LogP (Predicted) | 2.1 | 2.5 |
Metabolic Pathway of Venlafaxine
Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of N,O-Didesmethylvenlafaxine is a secondary metabolic step, occurring after the initial demethylation of venlafaxine to its primary metabolites, O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV).[4]
N,O-Didesmethylvenlafaxine is formed through two main routes:
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O-demethylation of N-desmethylvenlafaxine: This reaction is catalyzed by CYP2D6 and to a lesser extent by CYP2C19.[5]
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N-demethylation of O-desmethylvenlafaxine: This step is primarily mediated by CYP2C19 and CYP3A4.[2]
Further metabolism of N,O-Didesmethylvenlafaxine can occur through glucuronidation.[4]
Metabolic pathway of venlafaxine to N,O-Didesmethylvenlafaxine.
Pharmacological Properties
The pharmacological activity of N,O-Didesmethylvenlafaxine is reported to be significantly lower than that of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine.[5][6] While venlafaxine and ODV are potent inhibitors of both serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, N,O-Didesmethylvenlafaxine is generally considered to be a minor, inactive metabolite.[7]
A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC₅₀ or Kᵢ values) for the binding affinity of N,O-Didesmethylvenlafaxine to SERT and NET. This lack of data prevents a direct quantitative comparison with venlafaxine and its other metabolites in this guide.
Experimental Protocols
Similarly, specific and detailed protocols for in vitro and in vivo pharmacological characterization of N,O-Didesmethylvenlafaxine are not extensively published. However, a general workflow for assessing the binding affinity of a compound to neurotransmitter transporters using a radioligand binding assay is described below.
General Experimental Workflow: Radioligand Binding Assay
This diagram illustrates a typical workflow for determining the binding affinity of a test compound like N,O-Didesmethylvenlafaxine to a target receptor or transporter.
General workflow for a radioligand binding assay.
Conclusion
N,O-Didesmethylvenlafaxine is a minor, secondary metabolite of venlafaxine, formed through the further metabolism of O-desmethylvenlafaxine and N-desmethylvenlafaxine by CYP enzymes. While its chemical structure and position in the metabolic cascade are well-defined, there is a notable lack of quantitative data regarding its pharmacological activity. The available evidence suggests it is significantly less active than venlafaxine and its primary active metabolite. For researchers and drug development professionals, N,O-Didesmethylvenlafaxine serves as an important marker in comprehensive pharmacokinetic and drug metabolism studies of venlafaxine. Further research is warranted to fully quantify its pharmacological profile and to develop standardized synthetic and analytical protocols.
References
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. N-Desmethylvenlafaxine | C16H25NO2 | CID 3501942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. ClinPGx [clinpgx.org]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
